Hispidulin

Catalog No.
S529967
CAS No.
1447-88-7
M.F
C16H12O6
M. Wt
300.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hispidulin

CAS Number

1447-88-7

Product Name

Hispidulin

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxychromen-4-one

Molecular Formula

C16H12O6

Molecular Weight

300.26 g/mol

InChI

InChI=1S/C16H12O6/c1-21-16-11(19)7-13-14(15(16)20)10(18)6-12(22-13)8-2-4-9(17)5-3-8/h2-7,17,19-20H,1H3

InChI Key

IHFBPDAQLQOCBX-UHFFFAOYSA-N

SMILES

O=C1C=C(C2=CC=C(O)C=C2)OC3=C1C(O)=C(OC)C(O)=C3

Solubility

Soluble in DMSO

Synonyms

4',5,7-trihydroxy-6-methoxy-flavone, 4',5,7-trihydroxy-6-methoxyflavone, dinatin, hispidulin

Canonical SMILES

COC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC=C(C=C3)O)O

Description

The exact mass of the compound Hispidulin is 300.0634 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122415. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavones - Supplementary Records. It belongs to the ontological category of trihydroxyflavone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

Central Nervous System (CNS) Activities

Hispidulin is known to have various activities in the Central Nervous System (CNS) . The synthetic approaches to synthesizing hispidulin have been improved to increase feasibility and overall yields . The new synthetic scheme developed for synthesizing hispidulin has an improved overall yield as well as more concise reaction steps compared to previous methods . The overall applicability of this synthesis approach is demonstrated by the ability to generate 6-OMe-containing hispidulin derivatives as novel chemical entities to explore their biological functions .

Anticancer Properties

Hispidulin has shown promising biological effects, particularly in the field of anticancer research . It has significant effects on various aspects of cancer, including cell growth, proliferation, cell cycle regulation, angiogenesis, metastasis, and apoptosis . Hispidulin has been observed to target both extrinsic and intrinsic apoptotic pathways, regulate cell cycle arrest, and modulate cancer progression pathways .

Antioxidative and Anti-inflammatory Activities

Hispidulin is a flavonoid obtained from S. plebeia and has several pharmacological activities such as antioxidative, anti-inflammatory .

Anti-Melanoma Activities

Hispidulin has shown anti-proliferative and anti-migratory activities on human melanoma A2058 cells . It selectively decreased the cell viability of A2058 cells in a dose- and time-dependent manner . Hispidulin induced cells accumulated in the sub-G1 phase via activating caspase 8 and 9, increased cleaved caspase 3, and cleaved PARP expression . Hispidulin was able to decrease AKT and ERK phosphorylation, which facilitated cell growth and survival . Moreover, hispidulin promoted reactive oxygen species generation in cells and suppressed cell migration through downregulated matrix metalloproteinase-2 expression .

Lipid Metabolism

Anti-Inflammatory Activities

Hispidulin has been found to decrease the P. gingivalis LPS-Induced Expression of ICAM-1 in Endothelial Cells . This suggests that hispidulin could have potential anti-inflammatory applications, particularly in conditions related to endothelial inflammation .

Anti-Allergic Activities

Anti-Metastatic Activities

Hispidulin has shown anti-metastatic activities on human melanoma A2058 cells . It selectively decreased the cell viability of A2058 cells in a dose- and time-dependent manner . Hispidulin induced cells accumulated in the sub-G1 phase via activating caspase 8 and 9, increased cleaved caspase 3, and cleaved PARP expression . Hispidulin was able to decrease AKT and ERK phosphorylation, which facilitated cell growth and survival . Moreover, hispidulin promoted reactive oxygen species generation in cells and suppressed cell migration through downregulated matrix metalloproteinase-2 expression .

Anti-Tumor Activities

Hispidulin has various pharmacological benefits, such as anti-tumor . It has shown promising biological effects, particularly in the field of anticancer research . The main objective of this study is to investigate the anticancer properties of hispidulin and gain insight into its mechanistic targets in cancer cells .

Hispidulin, chemically known as 4',5,7-trihydroxy-6-methoxyflavone, is a naturally occurring flavonoid primarily isolated from Salvia triloba and other plant species. This compound features a complex structure characterized by multiple hydroxyl groups and a methoxy group, contributing to its diverse biological activities. Its molecular formula is C₁₆H₁₂O₆, and it has garnered attention due to its potential therapeutic effects, particularly in modulating the central nervous system and exhibiting anti-inflammatory properties .

  • Research suggests Hispidulin may work through various mechanisms, including activating AMPK (an enzyme regulating metabolism) and inhibiting specific signaling pathways [].
  • More investigation is needed to fully understand its mechanism of action for various effects [].
  • Currently, there is limited information available online regarding the safety profile of Hispidulin.
  • As with any compound, it is advisable to consult with a medical professional before ingesting Hispidulin or any plant material containing it.

The synthesis of hispidulin involves several key chemical transformations. The primary method includes:

  • Debenzyation: Removal of benzyl groups from precursors.
  • Oxidative Cyclization: Formation of the flavone structure through cyclization reactions.
  • Methylation: Introduction of methoxy groups at specific positions on the flavone skeleton.

Hispidulin exhibits a broad spectrum of biological activities:

  • Anticonvulsant Effects: It acts as a positive allosteric modulator of benzodiazepine receptors, enhancing GABAergic transmission and potentially offering therapeutic benefits for seizure disorders .
  • Anti-inflammatory Properties: Studies indicate that hispidulin can significantly reduce nitric oxide production in inflammatory models, highlighting its potential in treating inflammatory diseases .
  • Anticancer Activity: Hispidulin has shown promise in enhancing the sensitivity of cancer cells to chemotherapeutic agents by inhibiting drug efflux mechanisms .

The total synthesis of hispidulin has been explored extensively. Key methods include:

  • Friedel-Crafts Acetylation: Utilized to introduce acetyl groups prior to further transformations.
  • Claisen-Schmidt Condensation: A crucial step for forming chalcone intermediates.
  • Selective Bromination/Iodination: Employing reagents like N-bromosuccinimide or iodine in the presence of Lewis acids to achieve regioselective halogenation.

Hispidulin's applications are diverse:

  • Pharmaceutical Development: Due to its neuroprotective and anti-inflammatory properties, it is being investigated for potential use in treating neurological disorders and inflammatory diseases.
  • Natural Product Research: Its role as a natural product provides insights into the pharmacological potential of flavonoids in traditional medicine.
  • Chemotherapeutic Enhancer: Hispidulin is being explored as an adjunct therapy to improve the efficacy of existing cancer treatments .

Hispidulin's interactions have been studied primarily concerning its binding affinity to benzodiazepine receptors. It enhances the effects of GABA, leading to increased inhibitory neurotransmission. Additionally, research indicates that hispidulin may interact with various signaling pathways involved in inflammation and cancer progression, making it a compound of interest for further pharmacological exploration .

Hispidulin shares structural similarities with several other flavonoids, which can be compared based on their biological activities and chemical properties:

Compound NameStructure FeaturesNotable Activities
Quercetin3-hydroxyflavone with multiple hydroxylsAntioxidant, anti-inflammatory
Luteolin3',4',5,7-tetrahydroxyflavoneAntioxidant, anticancer
Apigenin4',5,7-trihydroxyflavoneAnticancer, anti-inflammatory
Chrysin5,7-dihydroxyflavoneAntioxidant, anxiolytic

Hispidulin is unique due to its specific structural arrangement and potent interaction with benzodiazepine receptors, setting it apart from these similar compounds by offering distinct pharmacological profiles .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

300.06338810 g/mol

Monoisotopic Mass

300.06338810 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

N7F61604C2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1447-88-7

Wikipedia

Hispidulin
Difelikefalin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Modify: 2023-08-15
1: Patel K, Patel DK. Medicinal importance, pharmacological activities, and analytical aspects of hispidulin: A concise report. J Tradit Complement Med. 2016 Dec 10;7(3):360-366. doi: 10.1016/j.jtcme.2016.11.003. eCollection 2017 Jul. Review. PubMed PMID: 28725632; PubMed Central PMCID: PMC5506639.
2: Atif M, Ali I, Hussain A, Hyder Sv, Khan FA, Maalik A, Farooq U. PHARMACOLOGICAL ASSESSMENT OF HISPIDULIN - A NATURAL BIOACTIVE FLAVONE. Acta Pol Pharm. 2016 May-Jun;73(3):565-78. Review. PubMed PMID: 27476273.
3: Zhang L, Wei K, Xu J, Yang D, Zhang C, Wang Z, Li M. Belamcanda chinensis (L.) DC-An ethnopharmacological, phytochemical and pharmacological review. J Ethnopharmacol. 2016 Jun 20;186:1-13. doi: 10.1016/j.jep.2016.03.046. Epub 2016 Mar 23. Review. PubMed PMID: 27032710.
4: Atif M, Ali I, Hussain A, Hyder SV, Niaz B, Khan FA, Maalik A, Farooq U. PHARMACOLOGICAL ASSESSMENT OF HISPIDULIN--A NATURAL BIOACTIVE FLAVONE. Acta Pol Pharm. 2015 Sep-Oct;72(5):829-42. Review. PubMed PMID: 26665389.
5: Moufid A, Eddouks M. Artemisia herba alba: a popular plant with potential medicinal properties. Pak J Biol Sci. 2012 Dec 15;15(24):1152-9. Review. PubMed PMID: 23755405.

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